6-(5-Bromothiophen-2-yl)-2-cyclopropylpyrimidine-4-carbonitrile
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Overview
Description
6-(5-Bromothiophen-2-yl)-2-cyclopropylpyrimidine-4-carbonitrile is a heterocyclic compound that features a bromothiophene moiety attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-Bromothiophen-2-yl)-2-cyclopropylpyrimidine-4-carbonitrile typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed in aqueous or organic solvents.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be necessary to ensure high yield and purity. Continuous flow reactors could be employed to enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
6-(5-Bromothiophen-2-yl)-2-cyclopropylpyrimidine-4-carbonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The thiophene ring can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
6-(5-Bromothiophen-2-yl)-2-cyclopropylpyrimidine-4-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 6-(5-Bromothiophen-2-yl)-2-cyclopropylpyrimidine-4-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific derivative and its intended use .
Comparison with Similar Compounds
Similar Compounds
2-(5-Bromothiophen-2-yl)-5-substituted-1,3,4-oxadiazoles: These compounds share the bromothiophene moiety and have applications in medicinal chemistry.
4,7-Bis(5-bromothiophen-2-yl)-benzo[c][1,2,5]thiadiazole: This compound is used in the synthesis of organic photovoltaic materials.
Uniqueness
6-(5-Bromothiophen-2-yl)-2-cyclopropylpyrimidine-4-carbonitrile is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.
Properties
Molecular Formula |
C12H8BrN3S |
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Molecular Weight |
306.18 g/mol |
IUPAC Name |
6-(5-bromothiophen-2-yl)-2-cyclopropylpyrimidine-4-carbonitrile |
InChI |
InChI=1S/C12H8BrN3S/c13-11-4-3-10(17-11)9-5-8(6-14)15-12(16-9)7-1-2-7/h3-5,7H,1-2H2 |
InChI Key |
GLJBAXWLVYNXLS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)C3=CC=C(S3)Br)C#N |
Origin of Product |
United States |
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